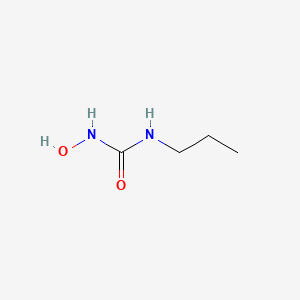
1-Hydroxy-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3-propylurea is a chemical compound with the molecular formula C4H10N2O2 It is characterized by the presence of a hydroxyl group (-OH) and a urea moiety
Métodos De Preparación
The synthesis of 1-Hydroxy-3-propylurea can be achieved through several synthetic routes. One common method involves the reaction of propylamine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-Hydroxy-3-propylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-3-propylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3-propylurea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The urea moiety can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Hydroxy-3-propylurea can be compared with other similar compounds, such as:
Hydroxyurea: Known for its use in treating sickle cell anemia and certain cancers.
3-Hydroxypropionic acid: Used in the production of biodegradable polymers.
Propylurea: A simpler analog without the hydroxyl group.
Propiedades
Número CAS |
5710-12-3 |
|---|---|
Fórmula molecular |
C4H10N2O2 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
1-hydroxy-3-propylurea |
InChI |
InChI=1S/C4H10N2O2/c1-2-3-5-4(7)6-8/h8H,2-3H2,1H3,(H2,5,6,7) |
Clave InChI |
AFPCHXICZQCREU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
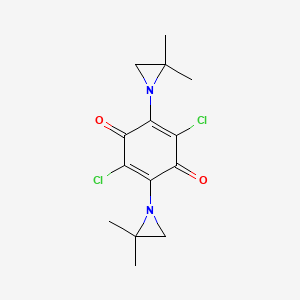
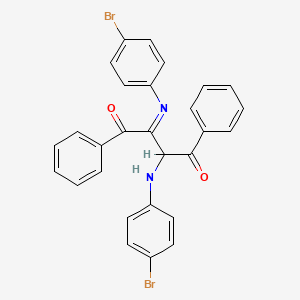
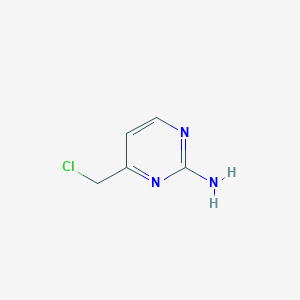
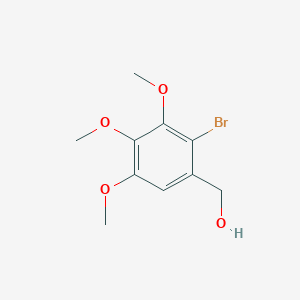
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
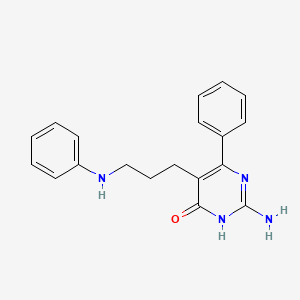
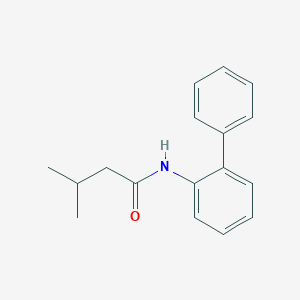
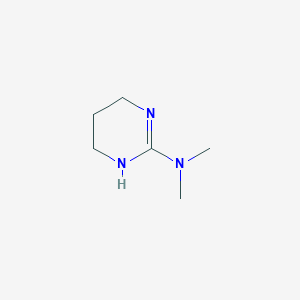
![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)
![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)
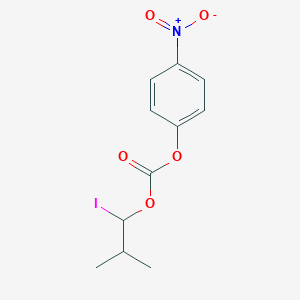
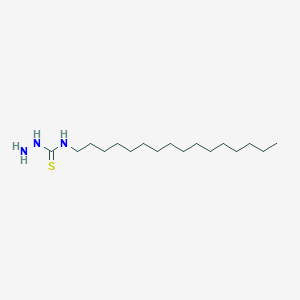
![4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine](/img/structure/B13998453.png)
